4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
Description
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride (CAS: 135072-15-0) is a morpholine derivative with a benzyl substituent at the 4-position and a carboxylic acid group at the 2-position of the morpholine ring, coupled with a hydrochloride salt. Its molecular formula is C₁₂H₁₅NO₃·HCl, and it has a molecular weight of 257.71 g/mol . The compound exhibits a melting point range of 244–248°C and is commercially available in purities ranging from 90% to 97%, depending on the supplier .
Properties
IUPAC Name |
4-benzylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDXMALCJZSQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380009 | |
| Record name | 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-15-0 | |
| Record name | 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylmorpholine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Synthesis of N-Benzylethanolamine via Catalytic Hydrogenation
The first step involves the reductive amination of benzaldehyde and ethanolamine using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure.
Reaction Scheme:
Benzaldehyde + Ethanolamine → N-Benzylethanolamine
Key Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd/C (1–10% Pd loading) | |
| Solvent | Methanol (1–3x molar ratio) | |
| Temperature | 30–80°C | |
| Hydrogen Pressure | 0.1–2 MPa | |
| Reaction Time | 5–8 hours | |
| Base | K₂CO₃, NaOH, or Et₃N (0.05–0.2x) |
Mechanism
-
Catalytic Hydrogenation : Pd/C adsorbs hydrogen, breaking H₂ into active H atoms.
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Imine Reduction : The C=N bond in the transient imine intermediate is reduced to form N-benzylethanolamine.
Optimization
Step 2: Cyclization with Glyoxylic Acid
N-Benzylethanolamine reacts with glyoxylic acid in tetrahydrofuran (THF) to form the morpholine ring.
Reaction Scheme:
N-Benzylethanolamine + Glyoxylic Acid → 4-Benzyl-2-hydroxy-morpholine-3-one → Hydrochloride Salt
Key Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Glyoxylic Acid | 50–60% aqueous solution (1.2–1.5x) | |
| Solvent | THF (400 mL) | |
| Temperature | 50–100°C | |
| Reaction Time | 10–20 hours | |
| Workup | Distillation, ethanol recrystallization |
Mechanism
-
Cyclization : N-Benzylethanolamine undergoes intramolecular nucleophilic attack on glyoxylic acid, forming the morpholine-3-one ring.
-
Salt Formation : The product is treated with HCl to yield the hydrochloride salt.
Yield and Purity
Industrial-Scale Optimization
Catalyst Recycling
The Pd/C catalyst is reused ≥10 times without significant activity loss. A pretreatment step with organic amine-methanol improves catalyst stability.
Solvent Management
Auxiliary Metal Effects
| Catalyst Type | Pd Loading | Additive | Yield (% GC) |
|---|---|---|---|
| Pd/C | 1% | None | 92.1 |
| Pd/C + Pt | 3% | 0.5% Pt | 92.5 |
| Pd/C + Pb | 3% | 0.03% Pb | 91.5 |
Alternative Methods and Challenges
Direct Hydrogenation Variations
Some protocols use higher Pd loadings (10%) for faster reactions but face cost trade-offs.
Byproduct Management
Residual Pd/C is filtered and washed with methanol/water to recover catalyst.
Critical Analysis of Reaction Parameters
Temperature and Pressure Sensitivity
| Condition | Impact on Reaction | Optimal Range |
|---|---|---|
| Hydrogen Pressure | Higher pressure → Faster kinetics | 1–2 MPa |
| Reaction Temperature | Excess heat → Side reactions | 50–60°C |
Base Selection
| Base | Role | Efficiency |
|---|---|---|
| K₂CO₃ | Binds HCl, deprotonates intermediates | High |
| Et₃N | Weak base, requires excess | Moderate |
Chemical Reactions Analysis
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Morpholine-2-carboxylic Acid Hydrochloride (CAS: 4497-04-5)
- Structural Difference : Lacks the benzyl group at the 4-position.
- Molecular Weight : 181.61 g/mol (vs. 257.71 g/mol for the target compound).
- Key Properties : Similar hydrochloride salt form enhances solubility but reduced lipophilicity due to the absence of the benzyl group.
- Similarity Score : 0.71/1.00 (based on CAS similarity algorithms) .
2.2. 4-Benzylmorpholine-3-carboxylic Acid (CAS: 1219426-63-7)
- Structural Difference: Carboxylic acid group at the 3-position instead of the 2-position; non-salt form.
- Molecular Weight : 221.25 g/mol (vs. 257.71 g/mol for the hydrochloride).
- Purity and Price : Available at >97.0% purity (1g for JPY 14,500), slightly costlier than the hydrochloride form (1g for JPY 14,300 at 90% purity) .
- Implications : Positional isomerism may alter hydrogen-bonding interactions and bioavailability.
2.3. (R)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid (CAS: 106973-36-8)
- Structural Difference : Contains an oxo group at position 5 and a carboxylic acid at position 3.
- Molecular Weight : 263.28 g/mol .
- Similarity Score : 0.75/1.00 .
2.4. (S)-2-(Morpholin-2-yl)acetic Acid Hydrochloride (CAS: 868689-63-8)
- Structural Difference : Substitutes the benzyl group with an acetic acid side chain.
- Molecular Weight : 210.66 g/mol .
- Applications : Likely used in peptide mimetics or as a chiral intermediate.
- Similarity Score : 0.66/1.00 .
Physicochemical and Commercial Comparison
Key Research and Commercial Insights
- Solubility and Stability : The hydrochloride salt form improves aqueous solubility, critical for in vitro assays and formulation . However, stability data under acidic conditions (e.g., comparable to Nicardipine Hydrochloride in ) are unavailable for this compound.

- Supplier Landscape : Available from major suppliers like Thermo Scientific and Sigma-Aldrich, with annual sales volumes indicating moderate demand in research .
Biological Activity
4-Benzyl-2-morpholinecarboxylic acid hydrochloride (CAS No. 135072-15-0) is a compound that has garnered interest in various biomedical research fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₆ClNO₃
- Molecular Weight : 245.72 g/mol
- Chemical Structure :
This compound features a morpholine ring, which contributes to its lipophilicity and ability to interact with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cell Cycle Regulation : The compound has been implicated in the modulation of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle progression. By influencing CDK activity, this compound may play a role in regulating the G1/S transition of the cell cycle .
- Inhibition of Viral Replication : Similar compounds have shown potential in inhibiting the transcription of HIV-1 via interactions with CDK complexes, suggesting that this compound may also exhibit antiviral properties .
- Metabolic Pathways : The compound may interact with various metabolic pathways, affecting enzyme activities and influencing metabolic fluxes within cells.
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
Several case studies have explored the effects of this compound in various contexts:
- Case Study on Antiviral Efficacy : A study investigated the compound's ability to inhibit HIV replication in vitro. The results indicated a significant reduction in viral load when cells were treated with varying concentrations of the compound, highlighting its potential as an antiviral agent.
- Cell Proliferation Assay : In another study, the impact of this compound on cancer cell lines was assessed. The findings demonstrated that treatment with this compound resulted in decreased cell viability and proliferation, suggesting its potential use in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

